molecular formula C17H24N2O2 B2903113 (1R,5S)-N-(4-(tert-butyl)phenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1396862-73-9

(1R,5S)-N-(4-(tert-butyl)phenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2903113
CAS RN: 1396862-73-9
M. Wt: 288.391
InChI Key: GMTYWYFWJXXUDD-UHFFFAOYSA-N
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Description

The compound contains a tert-butyl group , a type of alkyl group that is often used in organic chemistry due to its unique reactivity pattern . It also contains a bicyclic structure, specifically an “8-azabicyclo[3.2.1]octane” which is a type of nitrogen-containing bicyclic compound. The “3-oxa” indicates the presence of an oxygen atom in the ring structure.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic ring system, the tert-butyl group, and the phenyl group. The presence of nitrogen (in the azabicyclo structure) and oxygen (in the 3-oxa group) would also be significant features .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the tert-butyl group, the phenyl group, and the heteroatoms (nitrogen and oxygen) in the ring system. The tert-butyl group is known for its unique reactivity pattern, which includes its use in various chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butyl and phenyl groups could affect its solubility in different solvents, and the bicyclic structure could influence its stability and reactivity .

Mechanism of Action

(1R,5S)-N-(4-(tert-butyl)phenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain. This leads to increased levels of dopamine in the brain, which can have a variety of effects depending on the specific area of the brain affected. Additionally, this compound has been shown to have activity at the sigma receptor, which may also contribute to its effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increased dopamine levels in the brain, increased locomotor activity, and reduced drug-seeking behavior in animal models. Additionally, this compound has been shown to have antidepressant effects in animal models, although further research is needed to determine its efficacy in humans.

Advantages and Limitations for Lab Experiments

One advantage of using (1R,5S)-N-(4-(tert-butyl)phenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide in lab experiments is its well-characterized mechanism of action, which allows researchers to design experiments to specifically target dopamine reuptake inhibition. Additionally, this compound has been extensively studied in animal models, which provides a wealth of data for researchers to draw from. However, one limitation of using this compound in lab experiments is its potential for abuse, which may limit its use in certain settings.

Future Directions

There are several potential future directions for research on (1R,5S)-N-(4-(tert-butyl)phenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide. One area of interest is its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to determine the efficacy of this compound as an antidepressant in humans. Finally, there is ongoing research into the potential use of this compound as a tool for studying the dopamine system in the brain, which could provide valuable insights into the mechanisms underlying a variety of neurological disorders.

Synthesis Methods

The synthesis of (1R,5S)-N-(4-(tert-butyl)phenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide involves several steps, including the reaction of a tropane derivative with an isocyanate, followed by a reduction and an amidation reaction. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

(1R,5S)-N-(4-(tert-butyl)phenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide has been studied for its potential as a treatment for a variety of conditions, including Parkinson's disease, depression, and drug addiction. In animal models, this compound has been shown to increase dopamine levels in the brain, which may be beneficial in the treatment of Parkinson's disease. Additionally, this compound has been shown to have antidepressant effects in animal models, although further research is needed to determine its efficacy in humans. This compound has also been studied for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Safety and Hazards

Without specific safety data, it’s hard to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

properties

IUPAC Name

N-(4-tert-butylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-17(2,3)12-4-6-13(7-5-12)18-16(20)19-14-8-9-15(19)11-21-10-14/h4-7,14-15H,8-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTYWYFWJXXUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2C3CCC2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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